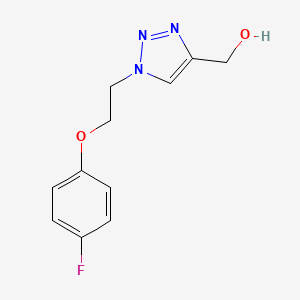

(1-(2-(4-Fluorphenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound 2-(4-fluorophenoxy)acetic acid was synthesized by refluxing 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as a solvent . Another study reported the synthesis of a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives .Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Naturprodukten

Die fragliche Verbindung ist ein Derivat von m-Aryloxyphenolen, die für die Synthese von bioaktiven Naturprodukten von entscheidender Bedeutung sind. Diese Produkte sind in der pharmazeutischen Forschung von großer Bedeutung, insbesondere wegen ihres potenziellen Antitumor- und entzündungshemmenden Potenzials . Das Vorhandensein der Triazolylmethanolgruppe in der Verbindung kann ihre Interaktion mit biologischen Zielmolekülen verstärken, was zur Entwicklung neuer Medikamente führen kann.

Leiterpolymere

m-Aryloxyphenole, einschließlich unserer Verbindung, dienen als Bausteine für leitfähige Polymere. Diese Polymere sind für die Herstellung von Materialien für elektronische Geräte unerlässlich, da sie Strom leiten können. Die Forschung zu diesen Anwendungen könnte zu Fortschritten in der flexiblen Elektronik und zu verbesserten Energiespeichersystemen führen .

Antioxidantien

Die strukturellen Merkmale dieser Verbindung deuten darauf hin, dass sie als Antioxidans wirken könnte. Antioxidantien sind in Chemie und Biologie wichtig für ihre Fähigkeit, schädliche freie Radikale zu neutralisieren. Die potenzielle antioxidative Aktivität dieser Verbindung könnte für die Konservierung von Lebensmitteln, Kosmetika und zur Verhinderung von oxidativem Stress in lebenden Organismen untersucht werden .

UV-Absorber

Es ist bekannt, dass m-Aryloxyphenol-Derivate ultraviolettes (UV-) Licht absorbieren, was sie für die Herstellung von Sonnenschutzmitteln und Schutzbeschichtungen nützlich macht. Die Verbindung könnte auf ihre Wirksamkeit bei der Absorption von UV-Strahlung untersucht werden, was zum Schutz der Haut und von Materialien vor UV-Schäden beitragen würde .

Flammschutzmittel

Aufgrund der durch die m-Aryloxyphenolgruppe vermittelten thermischen Stabilität könnte diese Verbindung als Flammschutzmittel eingesetzt werden. Die Erforschung ihrer Wirksamkeit bei der Verhinderung der Ausbreitung von Feuer in Textilien, Kunststoffen und anderen Materialien könnte zu sichereren Konsumgütern führen .

Klebstoffe und Beschichtungen

Die thermische Stabilität und die potenziellen Klebeeigenschaften von m-Aryloxyphenol-Derivaten machen sie für die Verwendung in Klebstoffen und Beschichtungen geeignet. Diese Verbindung könnte auf ihre Fähigkeit untersucht werden, die Haltbarkeit und Leistung dieser Materialien zu verbessern, insbesondere bei hohen Temperaturen .

Polymersynthese

Die funktionellen Gruppen der Verbindung deuten darauf hin, dass sie in der Polymersynthese verwendet werden könnte, insbesondere bei der Herstellung von Polymeren mit bestimmten Eigenschaften wie erhöhter Festigkeit oder Flexibilität. Ihre Rolle bei der Synthese neuer Arten von Harzen und Kunststoffen könnte ein bedeutender Forschungsbereich sein .

Enzymatische Polymerisation

Schließlich könnte die Verbindung eine Rolle bei enzymatischen Polymerisationsprozessen spielen. Diese Polymerisationsmethode ist umweltfreundlich und ermöglicht die Herstellung von biologisch abbaubaren Polymeren. Das Potenzial der Verbindung als Monomer in solchen Reaktionen könnte zur nachhaltigen Materialwissenschaft beitragen .

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other compounds, it may undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction , and the synthesis of phenols .

Pharmacokinetics

Compounds with similar structures have been studied for their pharmacokinetic properties .

Result of Action

Based on its structural similarity to other compounds, it may result in the formation of new carbon-carbon bonds or the synthesis of phenolic compounds .

Biochemische Analyse

Biochemical Properties

(1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain cytochrome P450 enzymes, influencing their activity and potentially altering metabolic pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of (1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway . This compound can modulate gene expression by acting as an agonist or antagonist to specific transcription factors. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance.

Molecular Mechanism

At the molecular level, (1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, through non-covalent interactions . This binding can result in either inhibition or activation of the target molecule. For example, it may inhibit the activity of certain kinases, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can influence gene expression by interacting with DNA-binding proteins and altering their affinity for specific gene promoters.

Temporal Effects in Laboratory Settings

The temporal effects of (1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol have been studied extensively in laboratory settings. Over time, the stability of the compound can be affected by factors such as temperature and pH . Degradation products may form, which can have different biological activities compared to the parent compound. Long-term exposure to (1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol in vitro has been shown to result in changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

In animal models, the effects of (1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are noted.

Metabolic Pathways

(1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a crucial role in its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, which can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of (1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be actively transported into the mitochondria, where it can exert its effects on mitochondrial function.

Subcellular Localization

The subcellular localization of (1-(2-(4-fluorophenoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol is critical for its activity and function. It has been found to localize in the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific compartments. This localization is essential for its role in modulating gene expression and cellular metabolism.

Eigenschaften

IUPAC Name |

[1-[2-(4-fluorophenoxy)ethyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O2/c12-9-1-3-11(4-2-9)17-6-5-15-7-10(8-16)13-14-15/h1-4,7,16H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZBMOMMZJALIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN2C=C(N=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1467298.png)

![2-(o-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467299.png)

![tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate](/img/structure/B1467301.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B1467306.png)

![[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467310.png)

![N-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467313.png)

![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)

![N-tert-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467317.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467320.png)